1-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The compound you mentioned seems to be a derivative of indole, but specific information about it is not available in the sources I found.
Scientific Research Applications
Antiviral Applications
Indole derivatives have been studied for their potential as antiviral agents. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural features of indole derivatives allow them to interact with viral components, potentially disrupting viral replication.
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic properties of indole derivatives make them candidates for the development of new therapeutic agents. These compounds have been evaluated for their effectiveness in reducing inflammation and pain in various in vivo models .
Anticancer Research
Indole derivatives are being explored for their anticancer properties. They have been found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, which is a consistent mechanism with known anticancer agents like colchicine . This suggests their potential use in developing new cancer treatments.
Agricultural Applications
In agriculture, indole derivatives like Indole-3-acetic acid, a plant hormone, play a crucial role in plant growth and development. The compound could be studied for its effects on plant physiology, potentially leading to applications in crop enhancement and protection .
Material Science
Indole derivatives have applications in material science due to their diverse chemical properties. They can be used in the synthesis of novel materials with specific functionalities, such as conducting polymers or materials with unique optical properties .
Environmental Science
The environmental impact of indole derivatives is an area of ongoing research. These compounds can be part of biodegradation processes and may also be used to develop environmentally friendly pesticides or herbicides .
Mechanism of Action
Target of Action
The primary targets of 1-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione are cancer cells . Indole derivatives, such as this compound, play a significant role in cell biology and have been used as biologically active compounds for the treatment of cancer cells .
Mode of Action
This compound interacts with its targets by inhibiting the polymerization of tubulin . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and transporting materials within the cell. By inhibiting tubulin polymerization, this compound disrupts these processes, leading to cell death .
Biochemical Pathways
The affected pathway is the tubulin polymerization pathway . When this pathway is disrupted, it leads to the arrest of cells in the G2/M phase of the cell cycle . This arrest prevents the cells from dividing and leads to cell death, specifically in cancer cells .
Result of Action
The result of the action of 1-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is the induction of cell apoptosis in a dose-dependent manner . Apoptosis is a form of programmed cell death, which is a normal part of an organism’s growth and development. When induced by a drug, apoptosis can lead to the death of cancer cells .
properties
IUPAC Name |
(5Z)-1-methyl-5-[(1-methylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-17-8-9(10-5-3-4-6-12(10)17)7-11-13(19)16-15(21)18(2)14(11)20/h3-8H,1-2H3,(H,16,19,21)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXISRURQPRBDN-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-6-hydroxy-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4(3H,5H)-dione |
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